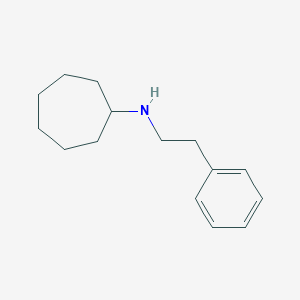

N-(2-phenylethyl)cycloheptanamine

Description

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-(2-phenylethyl)cycloheptanamine |

InChI |

InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |

InChI Key |

BPURAXITHIRCRC-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NCCC2=CC=CC=C2 |

Canonical SMILES |

C1CCCC(CC1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-phenylethyl)cycloheptanamine

The synthesis of N-(2-phenylethyl)cycloheptanamine is a classic exercise in secondary amine construction.[1] For researchers in medicinal chemistry, this molecule represents a lipophilic, sterically defined scaffold often explored in GPCR ligand design (e.g., targeting trace amine-associated receptors or sigma receptors).[1]

The following guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the primary, high-fidelity pathway.[1] This method is selected for its operational simplicity, high chemoselectivity, and avoidance of toxic cyanides associated with older protocols.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we first deconstruct the target molecule. The secondary amine linkage suggests two primary disconnections.[1]

Retrosynthetic Logic

-

Disconnection A (Preferred): Cleavage of the C-N bond between the cycloheptyl ring and the nitrogen.[1] This reveals Cycloheptanone and 2-Phenylethylamine as precursors.[1][2] This pathway utilizes reductive amination, which is thermodynamically driven by the formation of the iminium intermediate.

-

Disconnection B (Alternative): Cleavage of the alkyl chain. This implies alkylation of cycloheptanamine with (2-bromoethyl)benzene.[1] This route is less desirable due to the high risk of over-alkylation (formation of tertiary amines or quaternary salts).[1]

Visualization: Retrosynthesis Tree

Figure 1: Retrosynthetic analysis showing the preferred reductive amination pathway (Route A) versus direct alkylation (Route B).[1]

Part 2: Primary Pathway – Reductive Amination (STAB Protocol)[1]

The Chemistry

Why Sodium Triacetoxyborohydride (STAB)?

Unlike Sodium Cyanoborohydride (

Reaction Scheme:

Experimental Protocol

Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction kinetics, but DCM is a safer, lower-boiling alternative.[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| Cycloheptanone | 112.17 | 1.0 | 1.12 g (1.18 mL) | Electrophile |

| 2-Phenylethylamine | 121.18 | 1.0 | 1.21 g (1.26 mL) | Nucleophile |

| NaBH(OAc)3 | 211.94 | 1.4 | 2.97 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst |

| DCE (Solvent) | - | - | 30-40 mL | Solvent |

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cycloheptanone (1.0 equiv) and 2-Phenylethylamine (1.0 equiv) in dry DCE under an inert atmosphere (

or Ar). -

Add Acetic Acid (1.0 equiv).[1] The acid catalyzes the dehydration of the hemiaminal to the imine.

-

Observation: Stir at room temperature for 30–60 minutes. No external heat is usually required.[1]

-

-

Reduction:

-

Cool the mixture slightly (0°C) if using DCM; room temperature is acceptable for DCE.

-

Add Sodium Triacetoxyborohydride (1.4 equiv) in 3 portions over 15 minutes. Caution: Mild gas evolution (

) may occur.[1] -

Allow the reaction to stir at room temperature for 4–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1]

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -

Extract the aqueous layer with DCM (

mL).[1] -

Combine organic layers and wash with Brine (

mL).[1] -

Dry over anhydrous

or

-

-

Purification:

-

The crude oil is often >90% pure.[1]

-

Flash Chromatography: Silica gel; Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 1:[1]1) with 1% Triethylamine (to prevent tailing of the amine).[1]

-

Salt Formation (Optional): Dissolve freebase in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for recrystallization.[1]

-

Mechanistic Workflow

The following diagram details the electron flow and logical progression of the synthesis.

Figure 2: Mechanistic flow of the reductive amination using STAB.[1]

Part 3: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| 1H NMR (CDCl3) | Phenyl ring protons.[1] | |

| Ethylene bridge ( | ||

| Methine proton on cycloheptyl ring ( | ||

| Cycloheptyl ring methylene protons.[1] | ||

| 13C NMR | ~140 ppm (Quaternary C) | Aromatic ipso-carbon.[1] |

| ~58 ppm (CH) | Cycloheptyl methine carbon (attached to N).[1] | |

| LC-MS (ESI+) | Molecular ion peak (Calculated MW: 217.35).[1] | |

| IR Spectroscopy | ~3300-3400 | Weak N-H stretch (secondary amine).[1] |

Part 4: Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1][3] Store under argon. While less toxic than cyanoborohydride, it releases acetic acid upon hydrolysis. Handle in a fume hood.

-

Phenethylamines: Many derivatives are bioactive.[1] Treat the product as a potential pharmacological agent.[1] Wear gloves, goggles, and a lab coat.

-

Waste Disposal: Boron-containing aqueous waste must be segregated according to local EHS regulations.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Journal of Organic Chemistry.[2]

-

Myers, A. G. (2003).[1] Advanced Organic Chemistry: Reductive Amination Protocols. Harvard University Chemistry Handouts.[1]

-

[Link]

-

-

PubChem. (n.d.).[1] Compound Summary: N-(2-phenylethyl)cycloheptanamine analogs.[1] National Library of Medicine.[1]

-

Master Organic Chemistry. (2017).

-

[Link]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

physicochemical properties of N-(2-phenylethyl)cycloheptanamine

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-phenylethyl)cycloheptanamine

Introduction

N-(2-phenylethyl)cycloheptanamine is a secondary amine featuring a cycloheptyl ring and a phenylethyl group attached to the nitrogen atom. This molecular architecture places it within a class of compounds with significant interest in medicinal chemistry and pharmacology, owing to the prevalence of both the phenethylamine scaffold in central nervous system (CNS) active agents and the cycloalkylamine moiety in various bioactive molecules.[1][2][3] A thorough understanding of the physicochemical properties of a novel entity like N-(2-phenylethyl)cycloheptanamine is a foundational prerequisite for any investigation into its pharmacological potential. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.

This guide provides a comprehensive framework for the characterization of N-(2-phenylethyl)cycloheptanamine. As experimental data for this specific molecule is not extensively available in public-domain literature, this document serves as both a repository of predicted data and a detailed methodological guide for researchers. We will delve into the in silico prediction of its core physicochemical attributes, provide validated, step-by-step experimental protocols for their empirical determination, and discuss the causal relationships between these properties and their implications in the context of drug discovery and development.

Molecular Identity and Structure

A precise definition of the molecule is the first step in its characterization.

-

IUPAC Name: N-(2-phenylethyl)cycloheptanamine

-

Molecular Formula: C₁₅H₂₃N

-

SMILES: C1CCCCCC1NCCC2=CC=CC=C2

The structure combines a flexible cycloheptane ring with the well-known phenethylamine tail.

Caption: 2D structure of N-(2-phenylethyl)cycloheptanamine.

Predicted Physicochemical Properties

In silico models provide rapid, valuable estimations of a molecule's properties, guiding experimental design and prioritization.[4][5][6] The following properties for N-(2-phenylethyl)cycloheptanamine were predicted using established computational models.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 217.35 g/mol | Influences diffusion and size-based permeability. |

| LogP (Octanol/Water) | 3.8 - 4.5 | Key measure of lipophilicity, affecting solubility, permeability, and metabolism.[7][8] |

| Aqueous Solubility (LogS) | -4.0 to -5.0 | Impacts formulation, dissolution, and absorption. |

| pKa (Basic) | 10.0 - 11.0 | Determines the degree of ionization at physiological pH, affecting solubility and target interaction.[9][10][11] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Correlates with hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 1 | Potential for interaction with biological targets. |

| Rotatable Bonds | 5 | Influences conformational flexibility and binding entropy. |

Note: These values are predictions and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following section details robust, validated protocols for the empirical determination of the core .

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[12][13][14] A sharp melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.[9][13] The capillary method is a standard, low-sample-volume technique for accurate determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the N-(2-phenylethyl)cycloheptanamine sample is a fine, dry powder. If necessary, crush any crystals using a spatula or mortar and pestle.

-

Jab the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[15]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus (e.g., Mel-Temp).

-

Insert the packed capillary tube into the sample holder.

-

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before the precise measurement.[13][14]

-

Precise Determination: Heat the block to about 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[13]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption. The shake-flask method is considered the "gold standard" for solubility measurement as it determines the equilibrium solubility of a compound in a specific solvent.

Methodology: Gravimetric Shake-Flask Method

-

Equilibration:

-

Add an excess amount of N-(2-phenylethyl)cycloheptanamine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.

-

Place the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator until the residue (the dissolved amine) is completely dry and a constant weight is achieved.

-

Reweigh the vial to determine the mass of the dissolved N-(2-phenylethyl)cycloheptanamine.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dissolved amine in g) / (Volume of filtered solution in L)

-

Caption: Experimental workflow for solubility determination.

pKa Determination

Causality: The pKa value defines the strength of a base. For an amine, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form.[10] This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to interact with targets via ionic bonds.[9] Potentiometric titration is a highly accurate and standard method for pKa determination.[4][16]

Methodology: Potentiometric Titration

-

System Calibration:

-

Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of N-(2-phenylethyl)cycloheptanamine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). The final concentration should be around 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This corresponds to the inflection point on the titration curve.

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Caption: Logical workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[7][8][17] The partition coefficient (LogP) between n-octanol and water is the standard measure of lipophilicity.[7] The shake-flask method is the classical and most reliable technique for its direct measurement.[18]

Methodology: Shake-Flask Method

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours. This ensures thermodynamic equilibrium during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of N-(2-phenylethyl)cycloheptanamine in the pre-saturated n-octanol.

-

In a sealed tube, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (or pH 7.4 buffer to measure LogD). The volume ratio can be adjusted depending on the expected LogP.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

-

-

Phase Separation:

-

Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw a precise aliquot from both the n-octanol layer and the aqueous layer.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV). A calibration curve in each respective phase should be prepared beforehand.

-

-

Calculation:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

Caption: Workflow for LogP determination by the shake-flask method.

Relevance of Physicochemical Properties in a Drug Development Context

The empirical data gathered from the protocols above are not mere numbers; they are critical descriptors that inform the entire drug discovery and development cascade.

-

Lipophilicity (LogP) and Blood-Brain Barrier (BBB) Penetration: The phenethylamine backbone is common in CNS-active drugs. For N-(2-phenylethyl)cycloheptanamine to exert effects on the CNS, it must cross the highly lipophilic BBB.[17] A moderate LogP value (typically 2-4) is often optimal for BBB penetration.[8] Excessively high lipophilicity can lead to increased metabolism by cytochrome P450 enzymes, non-specific binding to plasma proteins, and sequestration in fatty tissues, all of which can reduce bioavailability and introduce toxicity.[7][8]

-

pKa, Ionization, and Absorption: With a predicted pKa around 10-11, N-(2-phenylethyl)cycloheptanamine will be predominantly protonated (ionized) in the acidic environment of the stomach and the near-neutral pH of the small intestine.[9] While ionization increases aqueous solubility, the charged species generally has poor passive permeability across lipid membranes.[19] Therefore, the small fraction of the unionized free base is responsible for absorption. The pKa value is thus a critical parameter for building pharmacokinetic models.

-

Structural Features and Metabolism: The structure of N-(2-phenylethyl)cycloheptanamine presents several potential sites for metabolism.

-

N-Dealkylation: The bond between the nitrogen and the cycloheptyl or phenylethyl group could be cleaved.

-

Ring Hydroxylation: The aromatic phenyl ring and the aliphatic cycloheptyl ring are susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for increasing water solubility and facilitating excretion.[20]

-

Cycloalkylamine Metabolism: Secondary cycloalkylamines can undergo α-carbon oxidation to form potentially reactive iminium ion metabolites. While the toxicological relevance is debated and often compound-specific, it is a known liability for this structural class that warrants investigation in later-stage development.[21]

-

-

Pharmacological Precedent: The phenethylamine moiety is a well-known stimulant of the central nervous system.[3][22] Arylcyclohexylamines are known for their activity at the PCP receptor.[23] The unique combination in N-(2-phenylethyl)cycloheptanamine suggests that its pharmacological profile could be complex and warrants broad screening.

Conclusion

The physicochemical profile of N-(2-phenylethyl)cycloheptanamine, or any novel chemical entity, is the cornerstone upon which its entire development program is built. This guide has provided a dual framework: a set of robust in silico predictions to serve as an initial hypothesis of the molecule's properties and, more importantly, a detailed set of validated experimental protocols for their definitive determination. By systematically applying these methodologies, researchers can generate the high-quality data necessary to understand the molecule's behavior, predict its pharmacokinetic fate, and make informed decisions in the challenging but rewarding path of drug discovery.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

- Mälkiä, A., et al. (2004). Development of Methods for the Determination of pKa Values. In Spectroscopy and Spectrometry. IntechOpen.

-

Chemistry LibreTexts. LAB 3 - ALCOHOLS AND AMINES. Available from: [Link].

- Avdeef, A. (2001). Physicochemical profiling (solubility, pKa, lipophilicity). In Current Topics in Medicinal Chemistry.

- Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). In Pure and Applied Chemistry.

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link].

- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. In European Journal of Pharmaceutical Sciences.

-

Patsnap. Which type of drugs penetrate CNS better?. Available from: [Link].

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link].

- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. In Scientific Reports.

-

Swiss Institute of Bioinformatics. SwissADME. Available from: [Link].

-

ChemAxon. Chemicalize. Available from: [Link].

-

SSERC. Melting point determination. Available from: [Link].

-

Deep Origin. Lipophilicity - Computational Chemistry Glossary. Available from: [Link].

-

University of California, Irvine. Exp 1 - Melting Points. Available from: [Link].

-

Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link].

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link].

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link].

-

ChemAxon. Calculators & Predictors. Available from: [Link].

-

Northern Arizona University. Experiment 1 - Melting Points. Available from: [Link].

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link].

-

Grokipedia. Cycloalkylamine. Available from: [Link].

-

YouTube. Chemical Database Service webinar. Available from: [Link].

-

Chemicalize. Instant Cheminformatics Solutions. Available from: [Link].

- Google Patents. US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.

-

Wikipedia. Cycloalkylamine. Available from: [Link].

- Simões, P., et al. (2007). Prodrugs for Amines. In Current Pharmaceutical Design.

-

Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Available from: [Link].

- Kalgutkar, A. S., & Driscoll, J. P. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. In Biochemical Pharmacology.

-

Wikipedia. Phenethylamine. Available from: [Link].

- Pike, V. W. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. In Current Medicinal Chemistry.

-

Drug Hunter. Are Drugs Becoming More Lipophilic Over Time?. Available from: [Link].

-

ChemMine Tools. ChemMine Tools. Available from: [Link].

-

ResearchGate. (PDF) A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Available from: [Link].

- Herling, S., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. In Pharmacology Biochemistry and Behavior.

- Chen, G., et al. (1969). The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). In The Journal of Pharmacology and Experimental Therapeutics.

-

University of Nottingham. Drug design principles - Stereoelectronics. Available from: [Link].

- Al-Malah, K. I. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. In MDPI.

-

European Commission. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Available from: [Link].

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link].

- Nakamori, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. In Analytical Chemistry.

- Al-Malah, K. I. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

ResearchGate. Assessment of Regulatory Requirements for Nitrosamine Impurities on the Drug Development and Post Approval. Available from: [Link].

- Rocha de Abreu, I., et al. (2023).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cycloalkylamine - Wikipedia [en.wikipedia.org]

- 3. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SwissADME [swissadme.ch]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 7. Lipophilicity - Computational Chemistry Glossary [deeporigin.com]

- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ijirss.com [ijirss.com]

- 12. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 13. molecularknowledge.com [molecularknowledge.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

- 16. acdlabs.com [acdlabs.com]

- 17. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 18. selectscience.net [selectscience.net]

- 19. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity - Google Patents [patents.google.com]

- 21. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenethylamine - Wikipedia [en.wikipedia.org]

- 23. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of N-(2-phenylethyl)cycloheptanamine derivatives

An In-depth Technical Guide to the Biological Activity of N-(2-phenylethyl)cycloheptanamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-(2-phenylethyl)cycloheptanamine scaffold represents a compelling, yet underexplored, chemical space for therapeutic innovation. This structure uniquely combines the pharmacophoric phenylethylamine motif, central to many neuroactive and anticancer agents, with a bulky, lipophilic cycloheptyl group that imparts distinct conformational and physicochemical properties. This technical guide synthesizes current knowledge from structurally related compounds to build a predictive framework for the biological activities, mechanisms of action, and structure-activity relationships (SAR) of novel N-(2-phenylethyl)cycloheptanamine derivatives. We provide detailed synthetic strategies, validated experimental protocols for biological evaluation, and forward-looking perspectives for researchers, scientists, and drug development professionals aiming to explore this promising class of molecules.

Introduction: The Rationale for a Novel Scaffold

In medicinal chemistry, the strategic combination of known pharmacophores is a proven approach to generating novel chemical entities with enhanced or entirely new biological activities. The N-(2-phenylethyl)cycloheptanamine core is a prime example of this design philosophy.

-

The Phenylethylamine Moiety : This structural unit is the backbone of endogenous neurotransmitters like dopamine and norepinephrine. Its derivatives are well-established as potent agonists and antagonists for a variety of central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors.[1]

-

The Cycloheptylamine Moiety : The seven-membered cycloalkyl ring provides significant lipophilicity, which can enhance membrane permeability and oral bioavailability. Its conformational flexibility allows it to adapt to various binding pockets, potentially increasing target affinity and selectivity compared to smaller or more rigid ring systems.

By conjugating these two fragments, we create a molecule with the potential to interact with biological targets in novel ways, offering opportunities for development in oncology, infectious diseases, and neurology. This guide will explore these potential applications, grounded in data from analogous chemical series.

General Synthetic Pathways

The synthesis of N-(2-phenylethyl)cycloheptanamine derivatives is accessible through standard organic chemistry transformations. The most direct and versatile approach is reductive amination, which allows for the facile combination of diverse building blocks.

Primary Synthesis via Reductive Amination

The core scaffold can be efficiently synthesized by the reductive amination of cycloheptanone with 2-phenylethylamine. This reaction proceeds via the formation of an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of N-(2-phenylethyl)cycloheptanamine

-

Reaction Setup : To a solution of cycloheptanone (1.0 eq.) in anhydrous methanol (0.2 M) in a round-bottom flask, add 2-phenylethylamine (1.05 eq.) and glacial acetic acid (0.1 eq.).

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor by TLC or LC-MS.

-

Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Quenching & Workup : After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction : Basify the aqueous residue to pH >10 with 4 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-phenylethyl)cycloheptanamine.

Potential Biological Activity: An Evidence-Based Exploration

While direct studies on this specific scaffold are nascent, a wealth of data from related structures allows us to formulate strong hypotheses about its potential therapeutic activities.

Anticancer Activity

Many amine-containing molecules exhibit anticancer properties, often through mechanisms involving the disruption of cellular membranes, signaling pathways, or organelle function.

Putative Mechanisms of Action:

-

Lysosomotropic Activity : Weakly basic amines can become protonated and trapped within the acidic environment of lysosomes. This accumulation can disrupt lysosomal function, inhibit cholesterol transport, and trigger apoptosis, a mechanism observed for the diterpene amine, leelamine.[2][3]

-

Inhibition of Pro-Survival Signaling : Active amine derivatives have been shown to inhibit key signaling pathways that drive cancer cell proliferation and survival, including the PI3K/Akt, STAT3, and MAPK pathways.[3]

-

Protein Kinase C (PKC) Inhibition : Certain phenoxy-ethanamine derivatives exhibit tumor growth-inhibitory effects by directly inhibiting PKC, a critical node in cell signaling.[4]

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights: Based on studies of leelamine derivatives, we can predict key SAR trends.[3]

-

Amine Group : The basicity of the amine is critical for lysosomotropic activity. Conversion to a neutral amide can abolish activity.

-

Phenyl Ring : Substitution on the phenyl ring with electron-withdrawing groups (e.g., -CF₃, -Br) can enhance potency.[3]

-

Cycloheptyl Ring : The size and lipophilicity of this ring are expected to influence cell permeability and target engagement.

Data Summary: Cytotoxicity of Structurally Related Amine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Leelamine Derivatives (e.g., 5a, 5b) | Melanoma (UACC 903) | 1.0 - 2.0 | [3] |

| DPPE | Ovarian (KF) | ~3.0 (PKC Inhibition) | [4] |

| Naphthyl-Polyamine Conjugates | MRSA | 0.29 - 9.7 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding : Seed cancer cells (e.g., UACC 903 melanoma, A549 lung) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The lipophilic nature of the scaffold, combined with the cationic potential of the amine group, suggests a strong possibility of antimicrobial activity, likely through membrane disruption. Studies on related polyamine and naphthol derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[5][6]

Data Summary: Minimum Inhibitory Concentrations (MIC) of Related Compounds

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Naphthyl-Polyamine Conjugate | S. aureus | 3.13 | |

| Naphthyl-Polyamine Conjugate | E. coli | 6.25 | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR | 10 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation : Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation : Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity

The core phenylethylamine structure is a classic template for ligands of CNS receptors. A systematic study of phenethylamine derivatives demonstrated that substitutions on the phenyl ring and the amine nitrogen strongly influence binding affinity for the serotonin 5-HT₂ₐ receptor.[1]

Caption: Logic diagram for structure-activity relationship (SAR) exploration.

It is plausible that N-(2-phenylethyl)cycloheptanamine derivatives could be tailored to act as modulators of various G-protein coupled receptors (GPCRs), ion channels, or transporters in the brain, depending on the specific substitution patterns employed.

Future Directions and Conclusion

The N-(2-phenylethyl)cycloheptanamine scaffold stands as a promising platform for the development of novel therapeutics. While this guide provides a predictive framework based on analogous structures, significant experimental work is required to validate these hypotheses.

Key Future Research Areas:

-

Library Synthesis : Synthesize a diverse library of derivatives with systematic modifications to the phenyl and cycloheptyl rings to fully elucidate the SAR for various biological activities.

-

Broad Biological Screening : Screen the synthesized library against a wide range of cancer cell lines, bacterial and fungal pathogens, and a panel of CNS receptors to identify lead compounds.

-

Mechanism of Action Studies : For active compounds, perform detailed mechanistic studies, including investigating effects on cell cycle, apoptosis pathways, membrane potential, and specific enzyme/receptor kinetics.

-

In Vivo Evaluation : Advance the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- NIH. (n.d.). Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice.

- MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers.

- ResearchGate. (n.d.). Physicochemical and anti-melanoma activity of leelamine derivative compounds.

- Oncotarget. (2017, April 25). Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport.

-

MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

-

Biomol Ther (Seoul). (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Retrieved from [Link]

-

Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

PMC. (2025, September 1). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport | Oncotarget [oncotarget.com]

- 4. Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

theoretical properties of N-(2-phenylethyl)cycloheptanamine

An In-Depth Technical Guide on the Theoretical Properties of N-(2-phenylethyl)cycloheptanamine

Abstract

N-(2-phenylethyl)cycloheptanamine is a secondary amine incorporating both a phenethylamine backbone and a cycloheptyl moiety. While this specific molecule is not extensively characterized in scientific literature, its structural components suggest a potential for biological activity, likely interacting with monoaminergic systems. This guide provides a comprehensive theoretical analysis of its physicochemical properties, potential synthetic routes, and predicted metabolic fate based on established chemical principles and data from structurally related analogues. Furthermore, we outline robust analytical methodologies for its potential identification and quantification. This document serves as a foundational resource for researchers interested in the evaluation of this and similar chemical entities.

Chemical Identity and Predicted Physicochemical Properties

N-(2-phenylethyl)cycloheptanamine belongs to the class of secondary amines. Its structure consists of a cycloheptyl ring and a 2-phenylethyl group attached to a central nitrogen atom. The phenethylamine substructure is a well-known pharmacophore, while the bulky, lipophilic cycloheptyl group is expected to significantly influence its physicochemical properties, such as solubility, membrane permeability, and receptor binding profile.

Based on its structure, we can predict several key properties which are essential for experimental design in drug development and analytical chemistry.

Table 1: Predicted Physicochemical Properties of N-(2-phenylethyl)cycloheptanamine

| Property | Predicted Value / Information | Rationale / Source Analogue |

| Molecular Formula | C₁₅H₂₃N | Calculated from structure |

| Molecular Weight | 217.35 g/mol | Calculated from structure |

| IUPAC Name | N-(2-phenylethyl)cycloheptan-1-amine | Standard nomenclature |

| CAS Number | Not assigned | Compound not widely indexed |

| SMILES | C1CCC(NCCC2=CC=CC=C2)CCC1 | Structural representation |

| XLogP3-AA | ~4.5 - 5.0 | High lipophilicity predicted. Based on analogue N-(2-phenylethyl)-4-propylcycloheptan-1-amine (XLogP3: 5.4)[1]. The absence of the propyl group would slightly decrease lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The secondary amine (-NH-) group[1]. |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom[1]. |

| Rotatable Bond Count | 5 | Calculated based on the bonds between the rings and the amine linker. |

| Topological Polar Surface Area | 12 Ų | Based on the secondary amine functional group, consistent with analogues[1]. |

| pKa (Predicted) | ~10.5 - 11.0 | Typical for secondary alkylamines; the nitrogen lone pair is basic. |

Proposed Synthesis Pathway: Reductive Amination

A robust and well-established method for the synthesis of secondary amines is reductive amination. The Leuckart reaction, or its modern variations using reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), provides a high-yield, one-pot pathway.[2]

The proposed synthesis for N-(2-phenylethyl)cycloheptanamine involves the reaction of cycloheptanone with 2-phenylethylamine. The initial reaction forms an unstable hemiaminal, which dehydrates to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the final secondary amine product.

Experimental Protocol: Conceptual Reductive Amination

-

Reaction Setup: To a solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 2-phenylethylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

-

Quenching and Extraction: After the reduction is complete (as monitored by TLC/GC-MS), quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Using a slight excess of the amine pushes the equilibrium towards imine formation.

-

Methanol is a common solvent as it dissolves the reactants and is compatible with borohydride reducing agents.

-

Portion-wise addition of NaBH₄ at a low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction.

Caption: Proposed synthesis workflow via reductive amination.

Predicted Pharmacological & Toxicological Profile

Pharmacodynamic Predictions (Structure-Activity Relationship)

The N-(2-phenylethyl)cycloheptanamine structure contains the classic phenethylamine scaffold, which is the backbone for a vast number of psychoactive compounds, including stimulants and hallucinogens.[3] The primary mechanism of action for many phenylethylamines involves interaction with monoamine transporters (dopamine, norepinephrine, serotonin) and receptors.

-

Potential Monoaminergic Activity: The unsubstituted phenylethylamine moiety suggests a potential affinity for trace amine-associated receptors (TAARs) and possible activity as a releaser or reuptake inhibitor of monoamines.

-

Influence of the Cycloheptyl Group: The large, lipophilic cycloheptyl group will sterically hinder interactions with some receptors while potentially enhancing binding to others with suitable hydrophobic pockets. This group significantly increases the molecule's lipophilicity, which may facilitate passage across the blood-brain barrier. Research on related structures, such as 2-cyclooctyl-2-hydroxyethylamine, has shown that large cycloalkyl groups can confer potent inhibitory effects on enzymes like phenylethanolamine N-methyltransferase, leading to downstream effects on catecholamine levels and cardiovascular function.[4]

Predicted Metabolism

The metabolism of N-(2-phenylethyl)cycloheptanamine is predicted to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.

-

Phase I Metabolism:

-

Hydroxylation: Cytochrome P450 (CYP450) enzymes are likely to catalyze aromatic hydroxylation on the phenyl ring (likely at the para-position) and aliphatic hydroxylation on the cycloheptyl ring.

-

N-Dealkylation: The molecule could undergo cleavage at the C-N bonds, yielding cycloheptylamine and 2-phenylethylamine, which would then enter their respective metabolic pathways.

-

N-Oxidation: The secondary amine can be oxidized to the corresponding hydroxylamine.

-

-

Phase II Metabolism:

-

N-Glucuronidation: The secondary amine nitrogen is a target for UGT (UDP-glucuronosyltransferase) enzymes, forming an N-glucuronide conjugate, which is a major pathway for amine clearance.[5]

-

N-Acetylation: Following potential N-dealkylation to produce 2-phenylethylamine, the resulting primary amine could be a substrate for N-acetyltransferase 2 (NAT2), an enzyme known for its role in metabolizing arylamines and its genetic polymorphisms that lead to "slow" or "fast" acetylator phenotypes.[6][7]

-

Toxicological Considerations

A significant toxicological concern for any secondary amine is its potential for in vivo conversion to N-nitrosamines.[8] This can occur by reaction with nitrosating agents (e.g., nitrites found in processed foods or formed from nitrates under acidic stomach conditions). N-nitrosamines are a class of potent carcinogens, and their formation is a critical liability to assess in drug development.[9]

Caption: Predicted metabolic pathways for the title compound.

Proposed Analytical Methodologies

The detection and quantification of N-(2-phenylethyl)cycloheptanamine and its predicted metabolites would require sensitive and selective analytical methods. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the techniques of choice.[8][10]

Protocol: Conceptual LC-MS/MS Method Development

-

Sample Preparation:

-

Matrix: Biological fluids (plasma, urine) or synthesis reaction mixtures.

-

Extraction: Liquid-liquid extraction (LLE) using a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) under basic pH conditions to ensure the amine is in its free base form. Alternatively, solid-phase extraction (SPE) with a cation exchange or reversed-phase sorbent could be used for cleaner extracts.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a modifier like formic acid or ammonium formate. The acidic modifier is crucial for good peak shape by ensuring the amine is protonated.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is ideal for amines, as they readily form [M+H]⁺ ions.

-

Analysis Mode: For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. This involves selecting the precursor ion ([M+H]⁺) and monitoring specific, stable fragment ions generated via collision-induced dissociation. For metabolite identification, a full scan or data-dependent acquisition mode would be used.

-

Caption: General workflow for LC-MS/MS analysis.

Conclusion

N-(2-phenylethyl)cycloheptanamine represents an uncharacterized chemical entity with a structural framework that suggests potential biological activity. This guide provides a theoretical foundation for its properties, synthesis, and metabolic fate. The predictions herein are derived from established principles of medicinal chemistry, pharmacology, and analytical science. Researchers investigating this molecule should prioritize empirical validation of these theoretical properties, with particular attention to its pharmacological activity at monoaminergic targets and a thorough toxicological assessment of its potential for N-nitrosamine formation. The proposed synthetic and analytical workflows offer a practical starting point for such investigations.

References

-

PubChem. N-(2-phenylethyl)-4-propylcycloheptan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Cycloheptylamine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Inhibitors of phenylethanolamine N-methyltransferase. 1. Effects of 2-cycloocytyl-2-hydroxyethylamine on rat brain and adrenal catecholamine content and blood pressure. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

PubChemLite. Phenethylamine, n-cyclohexyl-2-hydroxy-n-phenethyl-, hydrochloride. Available from: [Link]

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Available from: [Link]

-

CDC. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. CYCLOPHOSPHAMIDE, 4-KETOCYCLOPHOSPHAMIDE and IFOSFAMIDE in urine. 8327. Centers for Disease Control and Prevention. Available from: [Link]

-

IRIS. Innovative analytical methods for the study of low and high weight molecules involved in diseases. Available from: [Link]

-

PubMed. Metabolic activation of N-hydroxyarylamines and N-hydroxyarylamides by 16 recombinant human NAT2 allozymes: effects of 7 specific NAT2 nucleic acid substitutions. National Center for Biotechnology Information. Available from: [Link]

-

Rhea. Reaction knowledgebase. Available from: [Link]

-

ResearchGate. Metabolism of N-acylethanolamines. Available from: [Link]

-

European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

-

Walsh Medical Media. The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Available from: [Link]

-

Hypha Discovery. N-glucuronide metabolites. Available from: [Link]

-

Hypha Discovery. Late-stage Synthesis of N-glucuronide Metabolites. Available from: [Link]

-

Taylor & Francis Online. N-acetyltransferase 2 – Knowledge and References. Available from: [Link]

-

PubMed. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

-

PubMed Central. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Cytotoxic Effects of Phytomediated Silver and Gold Nanoparticles Synthesised from Rooibos (Aspalathus linearis), and Aspalathin. Available from: [Link]

Sources

- 1. N-(2-phenylethyl)-4-propylcycloheptan-1-amine | C18H29N | CID 65087006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of phenylethanolamine N-methyltransferase. 1. Effects of 2-cycloocytyl-2-hydroxyethylamine on rat brain and adrenal catecholamine content and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Metabolic activation of N-hydroxyarylamines and N-hydroxyarylamides by 16 recombinant human NAT2 allozymes: effects of 7 specific NAT2 nucleic acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of N-(2-phenylethyl)cycloheptanamine

Executive Summary

N-(2-phenylethyl)cycloheptanamine represents a distinct lipophilic evolution of the classical phenethylamine pharmacophore. Characterized by the fusion of a flexible ethyl-phenyl "head" with a bulky, seven-membered cycloheptyl "tail," this molecule occupies a unique chemical space between standard neurotransmitter analogs and complex polycyclic CNS agents.

While primary phenethylamines are well-documented substrates for monoamine transporters (DAT, NET, SERT), the introduction of the cycloheptyl moiety imposes significant steric occlusion. This structural modification is predicted to shift the pharmacological profile away from classical orthosteric monoamine agonism toward Sigma receptor modulation , Trace Amine-Associated Receptor (TAAR) activation , and allosteric regulation . This guide outlines the critical research areas, experimental protocols, and mechanistic rationale for investigating this scaffold.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a secondary amine core flanked by a planar aromatic ring and a non-planar, hydrophobic cycloheptyl ring. This duality creates a "bipolar" hydrophobic profile ideal for penetrating deep protein pockets or lipid bilayers.

Physicochemical Profile (Predicted)[1][2][3]

| Property | Value (Approx.) | Implication |

| Formula | C | Core scaffold |

| Molecular Weight | 217.35 g/mol | Optimal for CNS penetration (<400 Da) |

| LogP | 4.2 - 4.8 | High lipophilicity; rapid Blood-Brain Barrier (BBB) transit |

| pKa | ~9.8 | Predominantly cationic at physiological pH (7.4) |

| Rotatable Bonds | 4 | High conformational flexibility |

| Topological Polar Surface Area | 12.0 Ų | Excellent membrane permeability |

Structural Logic

The cycloheptyl ring is the defining feature. Unlike the rigid phenyl or the smaller cyclohexyl group, the cycloheptyl ring adopts a twist-chair conformation. This bulk prevents the molecule from fitting into the tight orthosteric binding sites of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) as efficiently as amphetamine, likely reducing psychostimulant liability while enhancing affinity for hydrophobic pockets found in Sigma-1 receptors or Cholinesterases .

Part 2: Core Research Areas

Area 1: Sigma-1 Receptor (σ1R) Modulation

Rationale: The pharmacophore for σ1R ligands typically requires a basic nitrogen flanked by two hydrophobic regions of different sizes. N-(2-phenylethyl)cycloheptanamine fits this "hydrophobic-cationic-hydrophobic" model perfectly.

-

Hypothesis: The cycloheptyl group mimics the bulky steroid-like moiety seen in high-affinity σ1R agonists (e.g., PRE-084).

-

Therapeutic Potential: Neuroprotection, cognitive enhancement, and modulation of ER stress.

Area 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Rationale: TAAR1 is a G-protein coupled receptor activated by endogenous amines (tyramine, phenethylamine). N-substitution often retains efficacy while improving metabolic stability against Monoamine Oxidase (MAO).

-

Hypothesis: The compound acts as a biased agonist, recruiting Gs signaling without significant β-arrestin recruitment, potentially offering antipsychotic efficacy without metabolic side effects.

Area 3: Butyrylcholinesterase (BuChE) Inhibition

Rationale: Research into N-benzyl-N-phenylethyl analogs (see Reference 2) suggests that bulky N-substituents can occupy the peripheral anionic site of cholinesterases.

-

Hypothesis: The cycloheptyl ring provides the necessary hydrophobic interaction to inhibit BuChE selectively over Acetylcholinesterase (AChE).

Part 3: Experimental Methodologies

Protocol A: Synthesis via Reductive Amination

Trustworthiness: This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that minimizes dimer formation and tolerates other functional groups.

Reagents:

-

2-Phenylethylamine (1.0 equiv)

-

Cycloheptanone (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-phenylethylamine in anhydrous DCM under Nitrogen atmosphere. Add Cycloheptanone. Stir for 30 minutes at Room Temperature (RT).

-

Acid Catalysis: Add glacial acetic acid (1-2 drops) to protonate the intermediate carbinolamine, accelerating dehydration to the imine.

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. ( Why STAB? It is less toxic than cyanoborohydride and more selective for imines over ketones than borohydride).

-

Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the organic layer with DCM (3x). Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate + 1% Triethylamine).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Trustworthiness: Uses (+)-[³H]Pentazocine, the gold standard radioligand for σ1R.

-

Membrane Prep: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, combine:

-

50 µL Membrane suspension (20 µg protein).

-

50 µL (+)-[³H]Pentazocine (3 nM final conc).

-

50 µL N-(2-phenylethyl)cycloheptanamine (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate for 120 min at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Part 4: Visualization of Signaling Pathways

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the reductive amination logic, highlighting the transition from the unstable imine intermediate to the stable secondary amine product.

Caption: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Diagram 2: Hypothetical Sigma-1 Receptor Signaling Cascade

This diagram maps the predicted downstream effects of the compound acting as a Sigma-1 agonist, specifically focusing on the translocation of the receptor from the Mitochondria-Associated Membrane (MAM).

Caption: Proposed mechanism of action: Ligand-induced chaperone dissociation and receptor translocation.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65087006, N-(2-phenylethyl)-4-propylcycloheptan-1-amine. Retrieved from [Link]

-

Simões, J. et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.[2] Molbank, 2023(1), M1561. (Demonstrates synthesis and neuropharmacological potential of N-cycloalkyl-N-benzyl analogs). Retrieved from [Link]

-

Massoudi, A. et al. (2012). Preparation of 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivatives.[3] Turkish Journal of Chemistry. (Details cycloheptyl-amine synthetic chemistry). Retrieved from [Link]

Sources

Methodological & Application

synthesis of N-(2-phenylethyl)cycloheptanamine in a laboratory setting

Abstract

This guide details the laboratory synthesis of N-(2-phenylethyl)cycloheptanamine , a secondary amine structural motif relevant to CNS-active pharmacophores. The protocol prioritizes Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method chosen for its mild conditions, high functional group tolerance, and suppression of dialkylation side products. An alternative cost-effective protocol using Sodium Borohydride (NaBH₄) is also provided. This document includes retrosynthetic analysis, step-by-step experimental procedures, purification strategies via acid-base extraction, and characterization data.

Introduction & Retrosynthetic Analysis

The target molecule, N-(2-phenylethyl)cycloheptanamine, consists of a seven-membered cycloheptyl ring fused via a secondary amine to a phenethyl side chain. Synthesizing secondary amines often presents challenges regarding selectivity (avoiding tertiary amine formation) and handling stability.

Strategic Route Selection

While direct alkylation of phenethylamine with bromocycloheptane is theoretically possible, it suffers from competing elimination reactions (E2) due to the steric bulk of the cycloheptyl ring and the basicity of the amine. Consequently, Reductive Amination is the superior pathway.

Selected Pathway: Condensation of Cycloheptanone with 2-Phenylethylamine to form an iminium intermediate, followed by in situ reduction.

Retrosynthesis Diagram

The following logic map visualizes the disconnection approach and forward synthesis strategy.

Figure 1: Retrosynthetic disconnection showing the preferred reductive amination pathway (Green/Yellow) versus the disfavored alkylation route (Red).

Materials & Reagents

Ensure all reagents are of synthesis grade (>98%). Anhydrous solvents are recommended to maximize yield, particularly for the STAB protocol.

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards (GHS) |

| Cycloheptanone | 112.17 | 1.0 - 1.1 | Electrophile | Flammable |

| 2-Phenylethylamine | 121.18 | 1.0 | Nucleophile | Corrosive, Toxic |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent | Water Reactive |

| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst | Corrosive |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Carcinogen, Flammable |

| Dichloromethane (DCM) | 84.93 | Workup | Extraction | Toxic |

Experimental Protocols

Method A: Direct Reductive Amination with STAB (Standard)

Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1][2][3][4] [1]

This "one-pot" procedure is the industry standard for medicinal chemistry due to STAB's selectivity—it reduces imines/iminiums much faster than ketones, preventing the reduction of the starting cycloheptanone to cycloheptanol.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Cycloheptanone (1.12 g, 10 mmol, 1.0 equiv) and 2-Phenylethylamine (1.21 g, 10 mmol, 1.0 equiv) to the flask.

-

Dilution: Dissolve in 1,2-Dichloroethane (DCE) (30–40 mL). Note: THF can be used if chlorinated solvents must be avoided.

-

Catalysis: Add Acetic Acid (0.6 g, 10 mmol, 1.0 equiv). Stir at room temperature for 15–30 minutes to promote imine formation.

-

Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g); otherwise, room temperature is acceptable. Add Sodium Triacetoxyborohydride (STAB) (3.0 g, 14 mmol, 1.4 equiv) portion-wise over 5–10 minutes.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir the reaction mixture at room temperature under nitrogen for 4–16 hours.

-

Monitoring: Check progress via TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (amine) or KMnO4 (general). The starting ketone spot should disappear.

-

-

Quench: Carefully quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Method B: Two-Step Reductive Amination with NaBH₄ (Alternative)

Use this method if STAB is unavailable. It requires pre-forming the imine to avoid reducing the ketone to an alcohol.

-

Imine Formation: Combine Cycloheptanone (1.0 equiv) and 2-Phenylethylamine (1.0 equiv) in Methanol (MeOH) . Add 3Å molecular sieves to absorb water. Stir for 2–4 hours.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) slowly.

-

Workup: Similar to Method A, but requires careful evaporation of Methanol before extraction.

Workup & Purification Strategy

The product is a basic amine. We leverage this property for a "Self-Validating" Acid-Base extraction, which removes neutral impurities (unreacted ketone) without chromatography.

Acid-Base Extraction Protocol:

-

Phase Separation: Transfer the quenched reaction mixture (from Method A) to a separatory funnel. Separate the organic layer (DCE/DCM).

-

Aqueous Wash: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove acidic byproducts and boron salts.

-

Acid Extraction (Purification Step):

-

Extract the organic layer with 1M HCl (3 x 20 mL).

-

Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (cycloheptanone) remain in the organic phase.

-

Discard the organic phase (or save for recovery of ketone).

-

-

Basification: Cool the combined acidic aqueous extracts to 0°C. Basify to pH >12 using 6M NaOH or solid KOH. The product will oil out as a cloudy emulsion.

-

Final Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL).

-

Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Yield Expectation: 75–90% as a pale yellow or colorless oil.

Characterization

Confirm structure and purity using NMR and Mass Spectrometry.[5]

| Technique | Expected Signal / Value | Interpretation |

| 1H NMR (CDCl3) | δ 7.15–7.35 (m, 5H) | Aromatic protons (Phenyl group) |

| δ 2.85 (t, 2H) | N-CH₂-CH₂ -Ph (Benzylic) | |

| δ 2.75 (t, 2H) | N-CH₂ -CH₂-Ph | |

| δ 2.60 (m, 1H) | N-CH -(Cycloheptyl) methine | |

| δ 1.20–1.90 (m, 12H) | Cycloheptyl ring protons | |

| δ 1.50 (br s, 1H) | NH (Exchangeable) | |

| MS (ESI+) | m/z = 218.2 [M+H]+ | Molecular Ion (C₁₅H₂₃N) |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly on air storage |

Safety & Troubleshooting

Critical Safety Notes

-

STAB Hazard: Sodium Triacetoxyborohydride releases acetic acid upon reaction and hydrogen gas upon quenching. Do not use in closed systems without venting.

-

DCE Toxicity: 1,2-Dichloroethane is a suspected carcinogen. Handle in a fume hood. DCM is a safer alternative for extraction but less ideal for the reaction due to lower boiling point (though acceptable for this room temp protocol).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete imine formation | Ensure Acetic Acid catalyst was added; extend reaction time. |

| Cycloheptanol Impurity | Ketone reduction | Use Method A (STAB) instead of NaBH4. Do not add reducing agent before amine. |

| Dialkylation | Over-reaction | Unlikely with secondary ketone (steric bulk), but ensure 1:1 stoichiometry. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Tripathi, R. P., et al. (2008). Recent advances in the reductive amination of aldehydes and ketones. Current Organic Chemistry.

-

Master Organic Chemistry. Reductive Amination: Mechanism and Protocol.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

analytical methods for N-(2-phenylethyl)cycloheptanamine characterization

Executive Summary

N-(2-phenylethyl)cycloheptanamine (herein referred to as N-PECHA ) is a structural analog of the phenethylamine class, sharing pharmacophore features with sympathomimetic amines and "2C" series designer drugs. As a secondary amine featuring a bulky cycloheptyl moiety, it presents unique chromatographic and spectral challenges compared to its methyl/ethyl analogs.

This guide provides a validated analytical framework for the identification and quantification of N-PECHA in pharmaceutical raw materials and forensic matrices. The protocol integrates GC-MS (with derivatization) for routine identification, LC-QTOF-MS for accurate mass confirmation, and NMR/FTIR for structural elucidation.

Physicochemical Profile & Safety

Before instrumental analysis, the physicochemical properties must be understood to optimize extraction and chromatography.

| Property | Value (Calculated/Predicted) | Analytical Implication |

| Molecular Formula | C₁₅H₂₃N | Monoisotopic Mass: 217.1830 Da |

| Molecular Weight | 217.35 g/mol | Target ion for MS analysis.[1][2] |

| pKa (Base) | ~10.2 | Ionized at physiological pH; requires basic pH (>12) for LLE extraction. |

| LogP | ~4.1 | Highly lipophilic; retainable on C18 columns; amenable to hexane/DCM extraction. |

| Boiling Point | ~310°C (760 mmHg) | Requires high final oven temperatures in GC (>280°C). |

Safety Warning: Treat as a potential potent CNS stimulant. Handle in a fume hood with appropriate PPE (nitrile gloves, eye protection).

Sample Preparation Protocols

Liquid-Liquid Extraction (LLE) for Biological/Aqueous Matrices

Rationale: The high pKa necessitates alkalinization to suppress ionization, driving the amine into the organic phase.

-

Aliquot: Transfer 1.0 mL of sample (urine/plasma/reaction mix) to a centrifuge tube.

-

Internal Standard: Spike with 50 µL of N-propylphenethylamine-d5 (10 µg/mL).

-

Alkalinization: Add 200 µL of 1.0 M NaOH (pH > 12). Vortex for 10 sec.

-

Extraction: Add 3.0 mL of Chlorobutane:Isopropanol (9:1) . The isopropanol prevents emulsion and improves recovery of the polar amine complex.

-

Agitation: Rock/rotate for 10 mins. Centrifuge at 3000 rpm for 5 mins.

-

Concentration: Transfer organic layer to a clean vial. Evaporate to dryness under N₂ stream at 40°C.

-

Reconstitution:

-

For LC-MS: Reconstitute in 200 µL Mobile Phase A.

-

For GC-MS: Reconstitute in 100 µL Ethyl Acetate (or proceed to derivatization).

-

Derivatization (Critical for GC-MS)

Rationale: Secondary amines like N-PECHA exhibit peak tailing and thermal instability on GC columns. Acylation with Trifluoroacetic Anhydride (TFAA) improves peak shape and provides a mass shift useful for confirmation.

-

To the dried extract, add 50 µL TFAA and 50 µL Ethyl Acetate .

-

Incubate at 60°C for 20 minutes .

-

Evaporate to dryness under N₂.

-

Reconstitute in 100 µL Ethyl Acetate.

Method 1: GC-MS Characterization

Instrument: Agilent 8890/5977B (or equivalent single quadrupole).

Chromatographic Conditions:

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL, Splitless (260°C).

-

Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

Mass Spectral Interpretation (EI, 70 eV):

A. Native Compound (Underivatized)

-

Molecular Ion (M⁺): m/z 217 (Weak).

-

Base Peak (α-Cleavage): m/z 126.

-

Tropylium Ion: m/z 91 (Strong). Characteristic of the phenethyl moiety.

B. TFA-Derivative (N-TFA-PECHA)

-

Molecular Ion: m/z 313 (217 + 97 [COCF₃] - 1 [H]).

-

Base Peak: m/z 222.

-

Mechanism:[4][CH₂=N(COCF₃)-Cycloheptyl]⁺.

-

Diagnostic Value: The shift from 126 to 222 confirms the secondary amine structure.

-